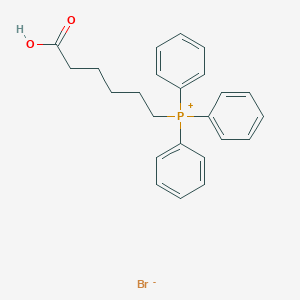

5-Carboxypentyl(triphenyl)phosphonium;bromide

Description

Properties

CAS No. |

50889-29-7 |

|---|---|

Molecular Formula |

C24H26BrO2P |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

6-triphenylphosphaniumylhexanoate;hydrobromide |

InChI |

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H |

InChI Key |

JUWYRPZTZSWLCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Other CAS No. |

50889-29-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

(5-Carboxypentyl)triphenylphosphonium bromide chemical properties

An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

(5-Carboxypentyl)triphenylphosphonium bromide, with CAS number 50889-29-7, is a versatile organophosphorus compound.[1][2] It serves as a crucial reagent in organic synthesis, particularly in Wittig reactions, and as a valuable tool in biomedical research and drug delivery.[2][3][4] Its unique molecular structure, combining a lipophilic triphenylphosphonium cation with a carboxylic acid functional group, allows for a wide range of applications, from creating carbon-carbon double bonds to targeting mitochondria within living cells.[2]

This document provides a comprehensive overview of the chemical properties, synthesis, and key applications of (5-Carboxypentyl)triphenylphosphonium bromide, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams.

Core Chemical and Physical Properties

(5-Carboxypentyl)triphenylphosphonium bromide is typically a white to off-white or light yellow crystalline powder.[2][5] It is known to be hygroscopic and should be stored in an inert atmosphere at room temperature.[6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 50889-29-7 | [1][2][7][8] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [2][7][9] |

| Molecular Weight | 457.34 g/mol | [2][7][8] |

| Melting Point | 197 - 203 °C | [2][9] |

| Appearance | White to light yellow powder/crystal | [2] |

| Solubility | Soluble in Chloroform and Methanol | [1][6] |

| Purity | ≥95% - 99% (depending on supplier) | [2] |

Table 2: Computed Molecular Properties

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 9 | [7] |

| Topological Polar Surface Area | 37.3 Ų | [7] |

| Exact Mass | 456.08538 Da | [7] |

Experimental Protocols

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

There are two primary methods for the synthesis of this Wittig salt.

Method A: Reflux in Acetonitrile [1] This procedure involves the reaction of 6-bromohexanoic acid and triphenylphosphine in a suitable solvent.

-

Reactants:

-

6-bromohexanoic acid (1.0 eq, e.g., 10.00 g, 51.27 mmol)

-

Triphenylphosphine (1.05 eq, e.g., 14.12 g, 53.83 mmol)

-

Freshly distilled acetonitrile (e.g., 50 mL)

-

-

Procedure:

-

Dissolve 6-bromohexanoic acid and triphenylphosphine in acetonitrile in a round-bottom flask.

-

Reflux the reaction mixture for 48 hours under vigorous stirring.

-

After the reaction is complete, cool the solution to room temperature.

-

Induce precipitation of the Wittig salt by scraping the inner wall of the flask.

-

Collect the solid product by filtration, wash with a suitable solvent like ether, and dry in vacuo.

-

Method B: Neat Reaction [9] This method involves heating the reactants together without a solvent.

-

Reactants:

-

6-bromohexanoic acid (e.g., 19.5 g)

-

Triphenylphosphine (e.g., 26.3 g)

-

-

Procedure:

-

Create an intimate mixture of 6-bromohexanoic acid and triphenylphosphine in a closed flask.

-

Heat the mixture at 150°C for three hours.

-

Cool the reaction to room temperature. The crude product will solidify.

-

For purification, dissolve the crude product in chloroform (e.g., 200 mL).

-

Add ether to the chloroform solution until the cloud point is reached.

-

Store the mixture at 0°C for several hours to facilitate crystallization.

-

Collect the solids by filtration, wash with ether, and dry in vacuo. The reported yield is 41.3 g.[9]

-

General Protocol for Wittig Reaction

(5-Carboxypentyl)triphenylphosphonium bromide is a precursor to a phosphorus ylide, which is the key reactive species in a Wittig reaction to form an alkene from a carbonyl compound.

-

Step 1: Ylide Formation

-

Suspend the (5-Carboxypentyl)triphenylphosphonium bromide (1.0 eq) in a dry, aprotic solvent (e.g., THF, ether, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0°C).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to deprotonate the phosphonium salt, forming the bright red/orange phosphorus ylide. Stir for 1 hour at this temperature.

-

-

Step 2: Reaction with Carbonyl

-

Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde/ketone.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. Purify the alkene using column chromatography.

-

Applications in Drug Development and Research

The dual nature of the molecule—a lipophilic cation and a reactive carboxylic acid—makes it highly valuable in pharmaceutical and biological research.

Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is lipophilic and can readily cross biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, these TPP-based molecules accumulate within the mitochondria. This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key target in various diseases, including cancer.[2] The carboxylic acid group provides a convenient handle for conjugating drugs or imaging agents.

A related compound, (4-carboxybutyl)triphenylphosphonium bromide, has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.[10][11]

Synthetic Intermediate

As a Wittig reagent, it is instrumental in the synthesis of complex organic molecules. Its applications as a reactant include the preparation of:

-

Inhibitors of protein tyrosine phosphatase 1B for potential treatment of diabetes and obesity.[1]

-

Antitumor agents based on folate receptor-specific glycinamide ribonucleotide formyltransferase (GARFTase) inhibitors.[1][11]

-

Prostaglandins and their analogs.[11]

-

Peptide nucleic acids (PNA).[1]

-

Antimycobacterial agents such as methyl alkenyl quinolones.[11]

Spectral and Analytical Data

While detailed spectra are typically provided by the supplier upon request, the availability of key analytical data has been confirmed.

Table 3: Available Analytical Data

| Analysis Type | Status | Reference |

| NMR | Data available to confirm structure | [12] |

| HPLC | Used to determine purity (≥95.0% to ≥98.5%) | [2][5] |

| LC-MS | Data available from suppliers | [12] |

| ATR-IR | Spectrum available from sources like Bio-Rad Laboratories | [7] |

| Elemental Analysis | Calculated: C, 63.03; H, 5.73; Br, 17.47.Found: C, 63.00; H, 5.76; Br, 17.54. | [9] |

References

- 1. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. (5-Carboxypentyl)(triphenyl)phosphonium bromide CAS#: 50889-29-7 [m.chemicalbook.com]

- 7. (5-Carboxypentyl)triphenylphosphanium bromide | C24H26BrO2P | CID 2779280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (5-Carboxypentyl)(triphenyl)phosphonium bromide [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. (4-羧丁基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 50889-29-7 | (5-Carboxypentyl)triphenylphosphonium bromide | Zucapsaicin Related | Ambeed.com [ambeed.com]

An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide

CAS Number: 50889-29-7

This technical guide provides a comprehensive overview of (5-Carboxypentyl)triphenylphosphonium bromide, a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

(5-Carboxypentyl)triphenylphosphonium bromide, also known as (5-Carboxyamyl)triphenylphosphonium bromide, is a white to off-white crystalline powder.[1][2][3] It is a phosphonium salt widely utilized for its role in the Wittig reaction and as a mitochondrial-targeting agent in drug delivery systems.[1][4][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50889-29-7 | [1][6] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1][6] |

| Molecular Weight | 457.34 g/mol | [1][6] |

| Melting Point | 195 - 205 °C | [1][2][7][8] |

| Appearance | White to pale cream powder/crystal | [1][2][7] |

| Solubility | Soluble in Chloroform and Methanol | |

| Purity | ≥ 95% | [1][7][9] |

Table 2: Computed Properties

| Property | Value | Source |

| IUPAC Name | 5-carboxypentyl(triphenyl)phosphanium bromide | [2][6] |

| InChI | InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | [6][8] |

| InChIKey | JUWYRPZTZSWLCY-UHFFFAOYSA-N | [2][6] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Experimental Protocols

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

Two primary methods for the synthesis of this compound have been reported. Both involve the reaction of 6-bromohexanoic acid with triphenylphosphine.

Method 1: Synthesis in Acetonitrile

This method utilizes acetonitrile as a solvent and requires refluxing the reaction mixture.

-

Materials:

-

6-bromohexanoic acid (10.00 g, 51.27 mmol)

-

Triphenylphosphine (14.12 g, 53.83 mmol)

-

Acetonitrile (freshly distilled, 50 mL)

-

Ether

-

-

Procedure:

-

Dissolve 6-bromohexanoic acid and triphenylphosphine in freshly distilled acetonitrile in a round-bottom flask.[10]

-

Reflux the reaction mixture for 48 hours with vigorous stirring.[10]

-

After completion, cool the solution to room temperature.[10]

-

Induce precipitation of the Wittig salt by scraping the inner wall of the flask.[10]

-

Collect the resulting white solid product by filtration.[10]

-

Wash the solid with ether.[10]

-

The final product, (5-carboxypentyl)triphenylphosphonium bromide, is obtained in high yield (e.g., 98%).[10]

-

-

Confirmation:

-

The structure can be confirmed by ¹H NMR spectroscopy. In CD₃OD, the expected peaks are: δ 1.62-1.72 (m, 6H), 2.29 (t, 2H), 3.40-3.47 (m, 2H), 7.76-7.91 (m, 15H).[10]

-

Method 2: Neat Synthesis

This solvent-free method involves heating the reactants directly.

-

Materials:

-

6-bromohexanoic acid (19.5 g)

-

Triphenylphosphine (26.3 g)

-

Chloroform (200 mL)

-

Ether

-

-

Procedure:

-

Create an intimate mixture of 6-bromohexanoic acid and triphenylphosphine in a closed flask.[11]

-

Heat the mixture at 150°C for three hours.[11]

-

After cooling, dissolve the crude product in chloroform.[11]

-

Dilute the resulting solution with ether to the cloud point.[11]

-

Store the mixture at 0°C for several hours to allow for crystallization.[11]

-

Collect the solids by filtration, wash with ether, and dry in vacuo to yield the final product.[11]

-

-

Confirmation:

-

Elemental analysis can be used for confirmation. Calculated for C₂₄H₂₆BrO₂P: C, 63.03%; H, 5.73%; Br, 17.47%. Found: C, 63.00%; H, 5.76%; Br, 17.54%.[11]

-

Applications in Research and Development

(5-Carboxypentyl)triphenylphosphonium bromide is a valuable reagent with diverse applications.

-

Organic Synthesis: It is primarily used as a Wittig reagent in organic synthesis.[5][12] The Wittig reaction is a fundamental method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[5][13] This reaction is crucial in the synthesis of natural products, pharmaceuticals, and fine chemicals.[5]

-

Pharmaceutical and Medicinal Chemistry:

-

Drug Delivery: The lipophilic cationic nature of the triphenylphosphonium group allows it to act as a mitochondrial-targeting moiety.[1] This property is exploited to deliver therapeutic agents specifically to mitochondria, which can enhance the efficacy of treatments for diseases like cancer.[1]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[2][4] For example, it is used in the preparation of inhibitors for protein tyrosine phosphatase 1B for potential treatment of diabetes and obesity, and in the synthesis of folate receptor-specific inhibitors with antitumor activity.

-

Bioconjugation: The compound is also employed in bioconjugation processes to link biomolecules for developing targeted therapies and diagnostics.[1]

-

-

Catalysis: It can be used as a catalyst in various chemical reactions, contributing to improved reaction yields and selectivity.[4][10]

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (5-Carboxypentyl)triphenylphosphonium bromide.

Caption: General workflow for the synthesis of (5-Carboxypentyl)triphenylphosphonium bromide.

The Wittig Reaction Mechanism

This compound is a precursor to a Wittig reagent. The general mechanism of the Wittig reaction is depicted below.

Caption: Generalized mechanism of the Wittig reaction.

Application in Mitochondrial Drug Delivery

The following diagram illustrates the logical relationship of using this compound for targeted drug delivery.

Caption: Logic of mitochondrial targeting using the phosphonium salt conjugate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (5-Carboxypentyl)triphenylphosphonium bromide, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Wittig Reagents | CymitQuimica [cymitquimica.com]

- 6. (5-Carboxypentyl)triphenylphosphanium bromide | C24H26BrO2P | CID 2779280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (5-Carboxypentyl)triphenylphosphonium Bromide | 50889-29-7 | TCI AMERICA [tcichemicals.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. (5-Carboxypentyl)(triphenyl)phosphonium bromide [cymitquimica.com]

- 10. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. (5-Carboxypentyl)triphenylphosphonium Bromide | 50889-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. youtube.com [youtube.com]

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (5-Carboxypentyl)triphenylphosphonium bromide, a key reagent in organic synthesis and a valuable tool in biomedical research. This document details experimental protocols, quantitative data, and the mechanistic basis of its applications, particularly in the context of mitochondrial targeting and the synthesis of therapeutic agents.

Chemical Properties and Specifications

(5-Carboxypentyl)triphenylphosphonium bromide is a white crystalline solid.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50889-29-7 | [2] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [2][3] |

| Molecular Weight | 457.34 g/mol | [2] |

| Melting Point | 197-203 °C | [2][4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in Chloroform and Methanol | [1][5] |

| Purity | ≥ 99% (HPLC) | [2] |

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

The synthesis of (5-Carboxypentyl)triphenylphosphonium bromide is typically achieved through the quaternization of triphenylphosphine with 6-bromohexanoic acid. Two common methods are employed: reaction in a solvent under reflux and a solvent-free reaction at elevated temperature.

Synthesis Workflow

The overall synthetic pathway is a direct Sɴ2 reaction between 6-bromohexanoic acid and triphenylphosphine.

Caption: General synthesis workflow for (5-Carboxypentyl)triphenylphosphonium bromide.

Experimental Protocols

Method 1: Synthesis in Acetonitrile (Reflux)

This method involves the reaction of 6-bromohexanoic acid and triphenylphosphine in acetonitrile under reflux conditions.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid (10.00 g, 51.27 mmol) and triphenylphosphine (14.12 g, 53.83 mmol) in 50 mL of freshly distilled acetonitrile.[1]

-

Heat the reaction mixture to reflux and maintain vigorous stirring for 48 hours.[1]

-

After 48 hours, cool the solution to room temperature.

-

Induce precipitation of the Wittig salt by scratching the inner wall of the flask.[1]

-

Collect the resulting white solid product by filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting materials.[1]

-

Dry the final product under vacuum.

Quantitative Data for Method 1:

| Parameter | Value | Reference |

| 6-Bromohexanoic Acid | 10.00 g (51.27 mmol) | [1] |

| Triphenylphosphine | 14.12 g (53.83 mmol) | [1] |

| Acetonitrile | 50 mL | [1] |

| Reaction Time | 48 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 98% (22.87 g) | [1] |

Method 2: Solvent-Free Synthesis

This method involves heating an intimate mixture of the reactants without a solvent.[4]

Experimental Protocol:

-

In a closed flask, intimately mix 6-bromohexanoic acid (19.5 g) and triphenylphosphine (26.3 g).[4]

-

Heat the mixture at 150 °C for three hours.[4]

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in chloroform (200 mL).[4]

-

Add diethyl ether to the chloroform solution until the cloud point is reached to initiate precipitation.[4]

-

Store the mixture at 0 °C for several hours to complete crystallization.[4]

-

Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo.[4]

Quantitative Data for Method 2:

| Parameter | Value | Reference |

| 6-Bromohexanoic Acid | 19.5 g | [4] |

| Triphenylphosphine | 26.3 g | [4] |

| Reaction Time | 3 hours | [4] |

| Reaction Temperature | 150 °C | [4] |

| Yield | 41.3 g | [4] |

Product Characterization

The structure of (5-Carboxypentyl)triphenylphosphonium bromide can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CD₃OD): δ 1.62-1.72 (m, 6H), 2.29 (t, 2H), 3.40-3.47 (m, 2H), 7.76-7.91 (m, 15H).[1]

Applications in Research and Drug Development

(5-Carboxypentyl)triphenylphosphonium bromide and other triphenylphosphonium (TPP) derivatives are extensively used in biomedical research, primarily for targeting mitochondria.[6] The lipophilic cationic nature of the TPP moiety allows it to accumulate within the negatively charged mitochondrial matrix.[1]

Mitochondrial Targeting

The primary mechanism for the accumulation of TPP-conjugated molecules in mitochondria is the large negative mitochondrial membrane potential (-150 mV to -180 mV).[1] This potential drives the electrophoretic movement of the positively charged TPP cation from the cytoplasm into the mitochondrial matrix, achieving concentrations up to 1000-fold higher than in the cytoplasm.[1]

Caption: Mechanism of mitochondrial targeting by TPP-conjugated molecules.

This targeted delivery is a promising strategy for treating diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[1] By attaching a therapeutic agent to the TPP moiety, the drug can be selectively delivered to the mitochondria, enhancing its efficacy and reducing off-target side effects.[6]

Induction of Apoptosis in Cancer Cells

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. By delivering pro-apoptotic drugs or agents that induce mitochondrial stress, TPP-conjugated molecules can trigger programmed cell death in cancer cells.[1]

Caption: TPP-conjugate-induced intrinsic apoptosis pathway.

Synthesis of Folate Receptor-Specific GARFTase Inhibitors

(5-Carboxypentyl)triphenylphosphonium bromide is a key starting material in the synthesis of certain folate receptor-specific inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in de novo purine biosynthesis.[7] These inhibitors have potential as antitumor agents. The synthesis is a multi-step process that begins with a Wittig reaction.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of GARFTase inhibitors.

The synthesis involves an initial Wittig reaction between methyl 4-formylbenzoate and the ylide generated from (5-Carboxypentyl)triphenylphosphonium bromide.[7] This is followed by a series of transformations including reduction, conversion to an α-bromomethylketone, cyclocondensation, coupling with diethyl-L-glutamate, and final saponification to yield the active inhibitor.[7]

Conclusion

(5-Carboxypentyl)triphenylphosphonium bromide is a versatile and valuable compound for researchers in organic synthesis and drug development. Its straightforward synthesis and the unique properties of the triphenylphosphonium cation make it an essential tool for a range of applications, most notably for the targeted delivery of therapeutic agents to mitochondria. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into its potential applications.

References

- 1. Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of TS and AICARFTase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological, and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor with proton-coupled folate transporter and folate receptor selectivity over the reduced folate carrier that inhibits β-glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 7. Synthesis and discovery of high affinity folate receptor-specific glycinamide ribonucleotide formyltransferase inhibitors with antitumor activity. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Carboxypentyl)triphenylphosphonium bromide, a versatile compound widely utilized in biomedical research and drug development. Its unique properties make it an invaluable tool for targeting mitochondria, the powerhouses of the cell, opening up new avenues for therapeutic intervention in a range of diseases.

Core Compound Properties

(5-Carboxypentyl)triphenylphosphonium bromide is a phosphonium salt that is notable for its utility in organic synthesis and its application as a mitochondrial-targeting moiety.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 457.35 g/mol [2] |

| Molecular Formula | C₂₄H₂₆BrO₂P[2] |

| CAS Number | 50889-29-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 198 - 203 °C[1] |

| Solubility | Soluble in Chloroform and Methanol |

| Purity (HPLC) | ≥ 99%[3] |

Synthesis and Experimental Protocols

The synthesis of (5-Carboxypentyl)triphenylphosphonium bromide is a critical process for its application in research. Below are two common experimental protocols for its preparation.

Protocol 1: Synthesis from 6-bromohexanoic acid and triphenylphosphine in acetonitrile

This method involves the reaction of 6-bromohexanoic acid with triphenylphosphine in acetonitrile.

-

Materials: 6-bromohexanoic acid, triphenylphosphine, and freshly distilled acetonitrile.

-

Procedure:

-

Dissolve 6-bromohexanoic acid (10.00 g, 51.27 mmol) and triphenylphosphine (14.12 g, 53.83 mmol) in 50 mL of freshly distilled acetonitrile.

-

Reflux the reaction mixture for 48 hours with vigorous stirring.

-

After the reaction is complete, cool the solution to room temperature.

-

Induce precipitation of the Wittig salt by scraping the inner wall of the glass reactor.

-

Collect the resulting white solid product by filtration.

-

Wash the solid with ether to yield the final product.

-

-

Yield: Approximately 98% (22.87 g).

-

Confirmation: The structure of the product can be confirmed by ¹H NMR spectroscopy.[4]

Protocol 2: Solvent-free Synthesis

This alternative method involves heating an intimate mixture of the reactants without a solvent.

-

Materials: 6-bromohexanoic acid and triphenylphosphine.

-

Procedure:

-

Create an intimate mixture of 6-bromohexanoic acid (19.5 g) and triphenylphosphine (26.3 g).

-

Heat the mixture at 150°C for three hours in a closed flask.

-

After cooling, dissolve the crude product in 200 mL of chloroform.

-

Dilute the resulting solution with ether to the cloud point to initiate crystallization.

-

Store the mixture at 0°C for several hours.

-

Collect the solids by filtration, wash with ether, and dry in vacuo.

-

-

Yield: Approximately 41.3 g.[3]

Experimental Workflow for Synthesis

Caption: A simplified workflow for the synthesis of (5-Carboxypentyl)triphenylphosphonium bromide.

Mechanism of Action and Applications in Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is a lipophilic cation that can readily cross biological membranes.[5][6] Mitochondria have a significant negative membrane potential across their inner membrane. This large electrochemical gradient drives the accumulation of the positively charged TPP moiety, and any molecule attached to it, inside the mitochondria.[7] This targeting mechanism is the foundation for its widespread use in mitochondrial research and drug delivery.

Key Applications:

-

Mitochondria-targeted Antioxidants: Oxidative stress within mitochondria is implicated in numerous diseases. By attaching antioxidants to the TPP cation, these therapeutic agents can be concentrated at the primary site of reactive oxygen species (ROS) production, offering enhanced protection against oxidative damage.[5][6]

-

Cancer Therapy: Cancer cells often exhibit a higher mitochondrial membrane potential compared to normal cells, leading to preferential accumulation of TPP-conjugated drugs in tumors.[7] This allows for the targeted delivery of chemotherapeutic agents to cancer cell mitochondria, inducing apoptosis and minimizing side effects on healthy tissues.[1]

-

Diagnostic Probes: Fluorescent dyes or other imaging agents can be conjugated to the TPP moiety to visualize and study mitochondrial function and dynamics in living cells.[8]

Signaling Pathway for Mitochondrial Drug Delivery

Caption: Mechanism of mitochondrial targeting and drug delivery via TPP-conjugation.

Future Directions and Conclusion

(5-Carboxypentyl)triphenylphosphonium bromide is a cornerstone molecule for the development of mitochondria-targeted therapeutics and diagnostics. Its straightforward synthesis and robust mitochondrial accumulation make it an attractive tool for researchers. Future research will likely focus on the development of novel TPP-conjugated drugs for a wider range of diseases associated with mitochondrial dysfunction, including neurodegenerative disorders and cardiovascular diseases. The continued exploration of this compound and its derivatives holds significant promise for advancing the field of mitochondrial medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]

- 5. Triphenylphosphonium (TPP)-Based Antioxidants: A New Perspective on Antioxidant Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Buy (5-Carboxypentyl)triphenylphosphonium bromide | 50889-29-7 [smolecule.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (5-Carboxypentyl)triphenylphosphonium Bromide

For Immediate Release

This technical guide offers an in-depth analysis of the structure, synthesis, and characterization of (5-Carboxypentyl)triphenylphosphonium bromide (CAS Number: 50889-29-7), a versatile phosphonium salt with significant applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive resource for the elucidation of its molecular structure.

Compound Overview and Physicochemical Properties

(5-Carboxypentyl)triphenylphosphonium bromide is a white to off-white crystalline solid.[1] Its structure combines a lipophilic triphenylphosphonium cation with a pentyl carboxylic acid chain, rendering it a valuable reagent in various chemical transformations.

| Property | Value |

| Molecular Formula | C₂₄H₂₆BrO₂P |

| Molecular Weight | 457.34 g/mol [1] |

| CAS Number | 50889-29-7[1] |

| Melting Point | 197-203 °C[1] |

| Solubility | Soluble in Chloroform and Methanol[2] |

| Appearance | White to off-white powder[1] |

Synthesis Protocols

Two primary synthetic routes are commonly employed for the preparation of (5-Carboxypentyl)triphenylphosphonium bromide.

Protocol 1: Acetonitrile Reflux

A widely used method involves the reaction of 6-bromohexanoic acid with triphenylphosphine in acetonitrile. The mixture is refluxed for 48 hours, followed by cooling to induce precipitation of the product. The resulting white solid is collected by filtration and washed with ether. This method boasts a high yield of approximately 98%.

Protocol 2: Solvent-Free Synthesis

An alternative approach involves heating an intimate mixture of 6-bromohexanoic acid and triphenylphosphine at 150°C for three hours in a closed flask.[3] The crude product is then dissolved in chloroform, and precipitation is induced by the addition of ether.

Caption: Synthesis workflow for (5-Carboxypentyl)triphenylphosphonium bromide.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.76 - 7.91 | multiplet | 15H | Aromatic protons (C₆H₅)₃ |

| 3.40 - 3.47 | multiplet | 2H | -CH₂-P⁺ |

| 2.29 | triplet | 2H | -CH₂-COOH |

| 1.62 - 1.72 | multiplet | 6H | -CH₂-CH₂-CH₂- |

-

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 400 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups within the molecule.

-

Experimental Protocol: The FT-IR spectrum can be obtained using a Bruker Tensor 27 FT-IR spectrometer.[3] The sample is prepared as a KBr pellet.

-

Characteristic Peaks: The spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, aliphatic and aromatic C-H stretches, and vibrations associated with the phosphonium group.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and to study the fragmentation pattern of the phosphonium salt.

-

Expected Fragmentation: The mass spectrum is expected to show a prominent peak for the cation, [C₂₄H₂₆O₂P]⁺, at m/z 377.16. Fragmentation may involve the loss of phenyl groups or cleavage of the alkyl chain.

Caption: Logical pathway for spectroscopic structure elucidation.

Applications in Research and Development

(5-Carboxypentyl)triphenylphosphonium bromide is a valuable tool in several areas of scientific research.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[4]

-

Catalysis: It is utilized as a catalyst in various organic transformations.

-

Mitochondrial Targeting: The lipophilic cationic nature of the triphenylphosphonium group facilitates the targeting of mitochondria within living cells.[1] This property is exploited in:

This technical guide provides a foundational understanding of the synthesis and comprehensive structural elucidation of (5-Carboxypentyl)triphenylphosphonium bromide, empowering researchers to confidently utilize this important chemical entity in their scientific endeavors.

References

Technical Guide: Solubility of (5-Carboxypentyl)triphenylphosphonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Carboxypentyl)triphenylphosphonium bromide (CAS Number: 50889-29-7) is a versatile phosphonium salt with significant applications in organic synthesis and biomedical research.[1] Its utility as a Wittig reagent and as a mitochondrial-targeting moiety in drug delivery systems underscores the importance of understanding its physicochemical properties, particularly its solubility in various organic solvents.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of (5-Carboxypentyl)triphenylphosphonium bromide, alongside a detailed experimental protocol for determining its quantitative solubility.

Physicochemical Properties

Solubility Data

To date, precise quantitative solubility data for (5-Carboxypentyl)triphenylphosphonium bromide in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments and data for structurally similar compounds provide valuable insights.

Qualitative Solubility of (5-Carboxypentyl)triphenylphosphonium bromide

The available information indicates a general solubility profile favoring polar organic solvents.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [2][4] |

| Methanol | Soluble | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Water | Slightly Soluble |

Quantitative Solubility of a Structurally Related Compound

For comparison, quantitative solubility data for (4-Carboxybutyl-d4)triphenylphosphonium bromide, a closely related phosphonium salt, is presented below. This data can serve as a useful estimation for formulating initial experimental conditions.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 5 |

| Dimethyl Sulfoxide (DMSO) | 5 |

| Ethanol | 1 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of (5-Carboxypentyl)triphenylphosphonium bromide in a given organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.

Materials and Equipment

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

Organic solvents of interest (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of (5-Carboxypentyl)triphenylphosphonium bromide to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vial and vigorously mix using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Filtration:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification of Dissolved Solute:

-

Using HPLC:

-

Prepare a series of standard solutions of known concentrations of (5-Carboxypentyl)triphenylphosphonium bromide in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

This method is applicable if the compound has a chromophore.

-

Prepare standard solutions and generate a calibration curve by measuring the absorbance at a specific wavelength (λmax) versus concentration.

-

Dilute the filtered saturated solution to an appropriate concentration and measure its absorbance.

-

Calculate the concentration using the calibration curve and the Beer-Lambert law.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or g/100mL.

-

It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the quantitative solubility of a compound.

Conclusion

While comprehensive quantitative solubility data for (5-Carboxypentyl)triphenylphosphonium bromide remains to be fully elucidated in scientific literature, its qualitative solubility in polar organic solvents like chloroform and methanol is established. For researchers requiring precise solubility values for applications in drug formulation, reaction optimization, or other areas of chemical and biomedical science, the detailed experimental protocol provided in this guide offers a robust methodology. The comparative data from a structurally similar compound can aid in the initial design of these experiments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]

- 3. (5-Carboxypentyl)triphenylphosphanium bromide | C24H26BrO2P | CID 2779280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5-Carboxypentyl)(triphenyl)phosphonium bromide CAS#: 50889-29-7 [m.chemicalbook.com]

Spectral Data Analysis of (5-Carboxypentyl)triphenylphosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (5-Carboxypentyl)triphenylphosphonium bromide, a key reagent in various organic synthesis applications, including the preparation of pharmaceutical intermediates. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

(5-Carboxypentyl)triphenylphosphonium bromide is a Wittig reagent used in the synthesis of various organic molecules. An understanding of its spectral characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Data Presentation

The quantitative spectral data for (5-Carboxypentyl)triphenylphosphonium bromide are summarized in the tables below for easy reference and comparison.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76-7.91 | m | 15H | Ar-H (Triphenyl) |

| 3.40-3.47 | m | 2H | P⁺-CH₂ |

| 2.29 | t | 2H | H₂ C-COOH |

| 1.62-1.72 | m | 6H | -CH₂ -CH₂ -CH₂ - |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O |

| ~135 | Ar-C (para) |

| ~134 | Ar-C (ipso) |

| ~130 | Ar-C (meta) |

| ~118 | Ar-C (ortho) |

| ~34 | C H₂-COOH |

| ~30 | P⁺-C H₂-C H₂ |

| ~25 | P⁺-CH₂-CH₂-C H₂ |

| ~23 | P⁺-C H₂ |

| ~22 | C H₂-CH₂-COOH |

Note: The ¹³C NMR data is predicted using online spectral database tools and should be considered as an estimation.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1436 | Medium | P-C stretch (Aromatic) |

| 1107 | Medium | P-C stretch |

| 950-910 | Medium | O-H bend (Carboxylic Acid) |

Note: The IR peak list is based on characteristic absorption frequencies for the functional groups present in the molecule.[2][3][4]

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks

| m/z | Interpretation |

| 377.15 | [M-Br]⁺ - Cationic species |

| 262.11 | [P(C₆H₅)₃]⁺ - Triphenylphosphine |

| 183.08 | [P(C₆H₅)₂]⁺ - Diphenylphosphine fragment |

| 115.09 | [C₆H₅-CH=CH-CH=CH]⁺ |

| 108.06 | [P(C₆H₅)]⁺ |

| 77.04 | [C₆H₅]⁺ - Phenyl cation |

Note: The mass spectrometry data represents a plausible fragmentation pattern. The molecular weight of the compound is 457.34 g/mol .

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

A mixture of 6-bromohexanoic acid and triphenylphosphine is heated, typically in a solvent like acetonitrile, under reflux.[1][5] The product, a white solid, precipitates upon cooling and can be collected by filtration.[1]

NMR Spectroscopy

A sample of (5-Carboxypentyl)triphenylphosphonium bromide is dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is performed using an electrospray ionization (ESI) or a similar soft ionization technique coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the cationic species.

Visualizations

Synthesis Workflow

Caption: Synthesis of the target compound.

Spectral Analysis Workflow

Caption: General workflow for spectral analysis.

Proposed Mass Spectrometry Fragmentation Pathway

References

A Technical Guide to the Hygroscopic Nature of (5-Carboxypentyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding Hygroscopicity in Phosphonium Salts

(5-Carboxypentyl)triphenylphosphonium bromide is qualitatively recognized as a hygroscopic solid.[3] This property is characteristic of many ionic salts, particularly those with a high charge density and the ability to form hydrogen bonds. The hygroscopic nature of a compound can have significant implications for its handling, storage, and performance in experimental settings. Absorbed moisture can:

-

Alter the physical properties of the solid, such as flowability and particle size.

-

Affect the accuracy of weighing and molar calculations.

-

Influence the stability and degradation pathways of the compound.

-

Impact reaction kinetics and yields, especially in moisture-sensitive reactions.

Given these potential effects, a thorough understanding and quantification of a compound's hygroscopicity are paramount for its effective use in research and drug development.

Quantitative Data on Hygroscopicity

As of the date of this publication, specific quantitative data on the hygroscopicity of (5-Carboxypentyl)triphenylphosphonium bromide, such as its water absorption percentage at various relative humidity levels or its formal hygroscopicity classification, is not available in the reviewed scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data using the protocols outlined in this guide.

| Relative Humidity (%) | Water Absorption (% w/w) | Sorption/Desorption |

| 10 | Data to be determined | Data to be determined |

| 20 | Data to be determined | Data to be determined |

| 30 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

| 50 | Data to be determined | Data to be determined |

| 60 | Data to be determined | Data to be determined |

| 70 | Data to be determined | Data to be determined |

| 80 | Data to be determined | Data to be determined |

| 90 | Data to be determined | Data to be determined |

Table 1: Template for Quantitative Hygroscopicity Data of (5-Carboxypentyl)triphenylphosphonium bromide.

Experimental Protocols for Hygroscopicity Determination

Two primary methods are employed for the quantitative analysis of a compound's hygroscopic nature: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This method provides information on the amount and rate of water sorption and desorption, which is crucial for understanding the compound's interaction with moisture.

Methodology:

-

Sample Preparation: A small amount of (5-Carboxypentyl)triphenylphosphonium bromide (typically 5-20 mg) is accurately weighed and placed into the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the baseline dry weight.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a sorption-desorption isotherm, which illustrates the relationship between water uptake and relative humidity.

Figure 1: A simplified workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It can be used to measure the total water content of (5-Carboxypentyl)triphenylphosphonium bromide after exposure to a specific relative humidity for a defined period.

Methodology:

-

Humidity Exposure: A known mass of the compound is placed in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) for a predetermined time to allow for moisture equilibration.

-

Sample Introduction: A precise amount of the equilibrated sample is introduced into the KF titration vessel containing a solvent (typically anhydrous methanol).

-

Titration: The sample is titrated with a KF reagent, which contains iodine. The iodine reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected electrochemically.

-

Calculation: The amount of KF reagent consumed is used to calculate the mass of water in the sample, which is then expressed as a percentage of the total sample mass.

Figure 2: The experimental workflow for Karl Fischer (KF) titration.

Signaling Pathways and Logical Relationships

The hygroscopic nature of a compound is a physical property and does not directly involve biological signaling pathways. However, the presence of absorbed water can indirectly influence biological experiments by altering the concentration and stability of the active compound, which in turn can affect its interaction with signaling pathways under investigation.

The logical relationship between environmental humidity and the state of the compound can be visualized as follows:

Figure 3: The logical relationship of water absorption by a hygroscopic solid.

Conclusion

While (5-Carboxypentyl)triphenylphosphonium bromide is known to be hygroscopic, the absence of specific quantitative data in the literature underscores the importance of experimental determination for researchers and drug developers. The methodologies of Dynamic Vapor Sorption and Karl Fischer titration provide robust frameworks for characterizing the hygroscopic profile of this compound. By generating and considering this data, scientists can ensure the accuracy, reproducibility, and reliability of their experiments, leading to more robust and meaningful scientific outcomes. It is strongly recommended that any laboratory using this compound, particularly in sensitive applications, undertakes a hygroscopicity assessment as part of its material characterization protocol.

References

An In-depth Technical Guide to (5-Carboxypentyl)triphenylphosphonium bromide: A Mitochondrial Targeting Moiety

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (5-Carboxypentyl)triphenylphosphonium bromide. It details its chemical properties, commercial suppliers, and key applications, with a focus on its role as a mitochondrial-targeting agent. This guide provides detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Core Properties and Commercial Availability

(5-Carboxypentyl)triphenylphosphonium bromide is a versatile phosphonium salt widely utilized in biomedical research and organic synthesis. Its key feature is the positively charged triphenylphosphonium cation, which enables it to target mitochondria, coupled with a carboxylic acid functional group that allows for covalent conjugation to a wide range of molecules.

Physicochemical Data

A summary of the key physicochemical properties of (5-Carboxypentyl)triphenylphosphonium bromide is presented below.

| Property | Value | Reference |

| CAS Number | 50889-29-7 | [1][2] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1][2] |

| Molecular Weight | 457.34 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 198-203 °C | [2] |

| Solubility | Soluble in Chloroform, Methanol, DMSO, and DMF. | [1] |

Commercial Suppliers

A variety of chemical suppliers offer (5-Carboxypentyl)triphenylphosphonium bromide, with purities suitable for research and development purposes. A comparative table of offerings from prominent suppliers is provided below.

| Supplier | Product Number | Purity | Pack Sizes |

| Sigma-Aldrich | 447951 | Not specified | Custom |

| Thermo Fisher Scientific (Alfa Aesar) | B20588 | 97% | 5g, 25g |

| TCI America | C3113 | >96.0% (T) | 5g, 25g |

| Chem-Impex | 06382 | ≥99% (HPLC) | 1g, 5g, 25g, 100g |

| Cayman Chemical | 31254 (deuterated) | ≥98% | 1mg, 5mg |

| ChemicalBook | CB7407121 | 98% | 1g, 5g, 25g, 100g, 1kg |

Key Applications and Experimental Protocols

The primary applications of (5-Carboxypentyl)triphenylphosphonium bromide stem from its ability to act as a mitochondrial targeting moiety and as a reagent in organic synthesis.

Mitochondrial Targeting and Drug Delivery

The triphenylphosphonium (TPP) cation is lipophilic and readily crosses cell membranes. Due to the large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV), the positively charged TPP moiety accumulates within the mitochondrial matrix.[3] This property is harnessed to deliver therapeutic agents specifically to mitochondria, enhancing their efficacy and reducing off-target effects.[2][3]

This protocol describes a general method for conjugating the carboxylic acid of (5-Carboxypentyl)triphenylphosphonium bromide to a primary amine on a peptide using carbodiimide chemistry.

Materials:

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

Peptide with a free primary amine (e.g., a lysine residue or the N-terminus)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve (5-Carboxypentyl)triphenylphosphonium bromide in anhydrous DMF to a concentration of 10 mM.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

-

-

Conjugation to the Peptide:

-

Dissolve the peptide in PBS (pH 7.4) to a concentration of 1 mg/mL.

-

Slowly add the activated (5-Carboxypentyl)triphenylphosphonium bromide solution to the peptide solution, with gentle stirring. The molar ratio of the activated phosphonium salt to the peptide should be optimized, but a starting point of 10:1 is recommended.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

To remove unreacted phosphonium salt and byproducts, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes.

-

The purified TPP-peptide conjugate can be further purified by size-exclusion chromatography if necessary.

-

-

Characterization:

-

Confirm the conjugation using techniques such as MALDI-TOF mass spectrometry to observe the increase in molecular weight of the peptide.

-

This workflow outlines the steps to visualize the mitochondrial accumulation of a fluorescent molecule conjugated to (5-Carboxypentyl)triphenylphosphonium bromide.

Wittig Reaction

(5-Carboxypentyl)triphenylphosphonium bromide is a Wittig reagent, used to convert aldehydes and ketones into alkenes. The presence of the carboxylic acid can influence the reactivity and may require protection depending on the reaction conditions.

This protocol is adapted for a one-pot aqueous Wittig reaction, which is environmentally friendly and can be suitable for certain substrates.

Materials:

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

An aldehyde or ketone

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Stir bar and round-bottom flask

Procedure:

-

Reaction Setup:

-

To a round-bottom flask containing a stir bar, add the aldehyde or ketone (1 equivalent).

-

Add (5-Carboxypentyl)triphenylphosphonium bromide (1.2 equivalents).

-

Add dichloromethane and saturated aqueous sodium bicarbonate solution to form a biphasic system.

-

-

Reaction:

-

Stir the mixture vigorously at room temperature. The ylide is generated in situ at the interface of the two phases and reacts with the carbonyl compound in the organic phase.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Signaling Pathway Modulation

TPP-conjugated drugs can significantly impact cellular signaling pathways, particularly those involved in apoptosis, by delivering high concentrations of the drug to the mitochondria.

Induction of Apoptosis via the PI3K/Akt Pathway

Many anticancer drugs delivered via TPP carriers induce apoptosis by targeting mitochondrial functions. This can involve the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to the release of cytochrome c and the activation of the caspase cascade. The PI3K/Akt pathway, a key survival pathway, is often downregulated by TPP-drug conjugates, further promoting apoptosis.[4]

Conclusion

(5-Carboxypentyl)triphenylphosphonium bromide is a valuable chemical tool for researchers in drug development and organic synthesis. Its ability to target mitochondria offers a promising strategy for enhancing the efficacy of therapeutic agents for a variety of diseases, including cancer. The experimental protocols and diagrams provided in this guide are intended to facilitate the practical application of this versatile compound in the laboratory.

References

- 1. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A doxorubicin–platinum conjugate system: impacts on PI3K/AKT actuation and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Unsaturated Carboxylic Acids via Wittig Reaction with (5-Carboxypentyl)triphenylphosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals like prostaglandins, where the introduction of a specific alkene geometry is crucial.[3][4] This application note provides a detailed protocol for the use of (5-Carboxypentyl)triphenylphosphonium bromide, a C6 phosphonium salt, in a Wittig reaction with an aldehyde. The presence of the terminal carboxylic acid on the phosphonium salt makes it an ideal reagent for introducing ω-carboxyalkylidene moieties, which are key structural features in many biologically active molecules. The protocol covers the in situ generation of the phosphorus ylide using a strong base and its subsequent reaction with an aldehyde to yield the corresponding unsaturated carboxylic acid.

Overall Reaction Scheme

Step 1: Ylide Formation

Step 2: Wittig Reaction

Experimental Protocols

This procedure details the in situ generation of the phosphorus ylide from (5-Carboxypentyl)triphenylphosphonium bromide followed by the Wittig olefination with a generic aldehyde (R-CHO).

Materials and Reagents:

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (R-CHO)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle it with extreme care under an inert atmosphere and away from any moisture.

-

Anhydrous solvents like DMSO and THF are flammable and hygroscopic. Always handle them under an inert atmosphere.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Ylide Generation and Wittig Reaction

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion) to a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Solvent Addition: Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Add anhydrous DMSO to the flask.

-

Ylide Formation: Heat the suspension to 70-75°C until the evolution of hydrogen gas ceases and a clear solution of dimsyl sodium is formed. Cool the solution to room temperature.

-

Phosphonium Salt Addition: Dissolve (5-Carboxypentyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DMSO and add it dropwise to the dimsyl sodium solution at room temperature. Stir the resulting deep red-orange solution for 1 hour to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution to 0°C in an ice bath. Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup and Extraction:

-

Once the reaction is complete, pour the mixture into a beaker of ice water.

-

Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct.[5]

-

Purify the crude material using column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the eluent to ensure protonation of the carboxylic acid product.

-

Data Presentation

The following table should be used to record quantitative data for the experiment.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |

| Aldehyde (R-CHO) | Varies | 1.0 | e.g., 5.0 | Calculate |

| (5-Carboxypentyl)triphenylphosphonium bromide | 483.38 | 1.1 | 5.5 | 2.66 g |

| Sodium Hydride (60% dispersion) | 24.00 (as NaH) | 2.2 | 11.0 | 0.44 g |

| Anhydrous DMSO | 78.13 | - | - | e.g., 50 mL |

| Anhydrous THF | 72.11 | - | - | e.g., 10 mL |

| Product | Varies | - | Calculate | Measure |

| Yield (%) | - | - | - | Calculate |

Workflow Visualization

The following diagram illustrates the key steps in the Wittig reaction protocol.

References

Application Notes and Protocols: (5-Carboxypentyl)triphenylphosphonium Bromide in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Carboxypentyl)triphenylphosphonium bromide is a pivotal Wittig reagent in the total synthesis of prostaglandins and their analogues. Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery and development for conditions ranging from glaucoma to inflammation and cardiovascular disease. This phosphonium salt serves as the precursor to the ylide required for the introduction of the upper side chain (α-chain) onto the core cyclopentane structure of prostaglandins. The most common strategy involves the reaction of the ylide with a lactol derivative, often obtained from the renowned Corey lactone. This document provides detailed application notes and experimental protocols for the use of (5-Carboxypentyl)triphenylphosphonium bromide in prostaglandin synthesis.

Data Presentation

Table 1: Synthesis of (5-Carboxypentyl)triphenylphosphonium Bromide

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 6-Bromohexanoic acid | Triphenylphosphine | Acetonitrile | Reflux, 48 hours | 98% | [1] |

| 6-Bromohexanoic acid | Triphenylphosphine | None (neat) | 150°C, 3 hours | ~90% (calculated from reported mass) | [2] |

| 5-Bromovaleric acid | Triphenylphosphine | Acetonitrile | Reflux, 48 hours | 85-95% | [3] |

Table 2: Wittig Reaction for Prostaglandin α-Chain Synthesis

| Electrophile | Ylide Precursor | Base | Solvent | Reaction Conditions | Product | Yield | Reference |

| Corey lactol derivative | (4-carboxybutyl)triphenylphosphonium bromide | Potassium t-butoxide | THF | -35°C to -10°C, 20.5 hours | Prostaglandin carboxylic acid intermediate | 90.1% (after esterification) | [4] |

| Corey lactol | (4-carboxybutyl)triphenylphosphonium bromide | Dimsyl sodium | DMSO | Not specified | Prostaglandin F2α | 80% (over 3 steps) | [5] |

| Hemiacetal intermediate (7) | (4-carboxybutyl)triphenylphosphonium bromide | Potassium t-butoxide | THF | -15°C to -5°C | Prostaglandin (8) | Not specified directly | [6] |

Experimental Protocols

Protocol 1: Synthesis of (5-Carboxypentyl)triphenylphosphonium Bromide from 6-Bromohexanoic Acid

Materials:

-

6-Bromohexanoic acid

-

Triphenylphosphine

-

Anhydrous acetonitrile

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 6-bromohexanoic acid (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous acetonitrile.[1]

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for 48 hours.[1]

-

After allowing the solution to cool to room temperature, precipitation of the Wittig salt can be induced by scraping the inner wall of the flask.[1]

-

Collect the resulting white solid product by filtration.[1]

-

Wash the solid with diethyl ether to remove any unreacted starting materials.[1]

-

Dry the final product, (5-carboxypentyl)triphenylphosphonium bromide, under vacuum. A yield of approximately 98% can be expected.[1]

Protocol 2: Wittig Reaction for the Synthesis of the Prostaglandin α-Chain

Materials:

-

Corey lactol derivative (1.0 eq)

-

(5-Carboxypentyl)triphenylphosphonium bromide (ylide precursor)

-

Strong base (e.g., potassium t-butoxide, dimsyl sodium)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Schlenk flask or similar apparatus for inert atmosphere reactions

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend (5-carboxypentyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C and slowly add a solution of potassium t-butoxide in anhydrous THF.[6] Stir the mixture to allow for the formation of the ylide.

-

In a separate flask, dissolve the Corey lactol derivative in the anhydrous reaction solvent.

-

Cool the solution of the ylide to the desired reaction temperature (e.g., -35°C to -78°C).[4]

-

Slowly add the solution of the Corey lactol derivative to the ylide solution dropwise, maintaining the low temperature.

-

Stir the reaction mixture for the specified time (can range from hours to overnight), monitoring the progress by thin-layer chromatography (TLC).[4][5]

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Perform an aqueous workup to extract the prostaglandin product. The pH may need to be adjusted to ensure the carboxylic acid is in a form that is soluble in the desired layer.

-

Purify the crude product by chromatography to obtain the desired prostaglandin derivative.

Mandatory Visualization

Caption: Workflow for Prostaglandin Synthesis.

Caption: Key Components of the Wittig Reaction.

References

- 1. (5-Carboxypentyl)(triphenyl)phosphonium bromide | 50889-29-7 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0532218A1 - Process for production of prostaglandin intermediates - Google Patents [patents.google.com]

- 5. synarchive.com [synarchive.com]

- 6. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of Ylide from (5-Carboxypentyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the phosphonium ylide derived from (5-Carboxypentyl)triphenylphosphonium bromide. This ylide is a key reagent in Wittig reactions for the introduction of a hexanoic acid moiety onto aldehydes and ketones, a common strategy in the synthesis of prostaglandins and other biologically active molecules.

Introduction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds. The key reagent in this reaction is a phosphorus ylide, typically generated by the deprotonation of a phosphonium salt. The ylide derived from (5-Carboxypentyl)triphenylphosphonium bromide is particularly useful for introducing a C6 carboxylic acid side chain. The presence of the carboxyl group influences the reactivity of the phosphonium salt, allowing for ylide formation under milder basic conditions compared to non-stabilized ylides.

This document outlines two primary protocols: the synthesis of the precursor phosphonium salt and the subsequent in situ generation of the ylide for immediate use in a Wittig reaction. A one-pot aqueous protocol is highlighted for its efficiency and environmentally benign nature.

Data Presentation

Table 1: Reactants and Stoichiometry for Phosphonium Salt Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 6-Bromohexanoic Acid | 195.05 | 1.0 |

| Triphenylphosphine | 262.29 | 1.0 |

Table 2: Typical Yield and Physical Properties of (5-Carboxypentyl)triphenylphosphonium bromide

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 197-198 °C |

| Yield | ~90% |

| Molecular Formula | C₂₄H₂₆BrO₂P |

| Molecular Weight | 457.34 g/mol |

Experimental Protocols

Protocol 1: Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

This protocol describes the synthesis of the stable phosphonium salt precursor to the ylide.

Materials:

-

6-Bromohexanoic acid

-

Triphenylphosphine

-

Chloroform

-

Diethyl ether

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 6-bromohexanoic acid (1.0 eq) and triphenylphosphine (1.0 eq).

-

Heat the intimate mixture of the solids at 150°C for 3 hours in a closed flask.

-

Allow the reaction mixture to cool to room temperature. The crude product will solidify.

-

Dissolve the crude product in a minimal amount of chloroform.

-

To the chloroform solution, add diethyl ether dropwise until the solution becomes cloudy, indicating the onset of precipitation.

-

Cool the mixture at 0°C for several hours to facilitate complete crystallization.

-

Collect the white, crystalline product by filtration.

-

Wash the crystals with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield (5-Carboxypentyl)triphenylphosphonium bromide.[1]

Characterization: The identity and purity of the synthesized phosphonium salt can be confirmed by melting point determination and elemental analysis.

Protocol 2: One-Pot Aqueous Wittig Reaction with in situ Ylide Generation

This protocol describes a green and efficient one-pot procedure for the Wittig reaction using (5-Carboxypentyl)triphenylphosphonium bromide. The ylide is generated in situ using a mild base in an aqueous medium and immediately reacts with an aldehyde.[1][2][3]

Materials:

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

Aldehyde (e.g., benzaldehyde as a model)

-